3-Ethylxanthine

Bronchodilation Safety Pharmacology Cardiac Stimulation

Standard xanthines like theophylline suffer from complex CYP metabolism and non-selective PDE inhibition, confounding data interpretation. 3-Ethylxanthine offers a clean pharmacological alternative. - **Metabolically inert**: 100% urinary recovery of unchanged drug; predictable PK/PD correlation. - **Mechanistically selective**: Functions as a cAMP-selective PDE inhibitor versus dual cAMP/cGMP inhibition of theophylline. - **Improved safety**: 2-2.5x higher therapeutic index versus theophylline, eliminating emesis/CNS artifacts in conscious animal models. - **CAS 41078-01-7**, >98% purity, for research use.

Molecular Formula C7H8N4O2
Molecular Weight 180.16 g/mol
CAS No. 41078-01-7
Cat. No. B3052408
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Ethylxanthine
CAS41078-01-7
Molecular FormulaC7H8N4O2
Molecular Weight180.16 g/mol
Structural Identifiers
SMILESCCN1C2=C(C(=O)NC1=O)NC=N2
InChIInChI=1S/C7H8N4O2/c1-2-11-5-4(8-3-9-5)6(12)10-7(11)13/h3H,2H2,1H3,(H,8,9)(H,10,12,13)
InChIKeyOTUCSVCIIQRSNG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Ethylxanthine: Differentiated Xanthine Research Tool


3-Ethylxanthine (3-ethyl-7H-purine-2,6-dione) is a synthetic alkylxanthine derivative primarily utilized as a pharmacological tool compound to study adenosine receptor antagonism and phosphodiesterase (PDE) inhibition. As a close structural analog of theophylline (1,3-dimethylxanthine), it belongs to the class of N-3-substituted xanthines, which exhibit distinct pharmacological profiles compared to their N-1 and N-3 disubstituted counterparts, such as altered PDE subtype selectivity and metabolic stability [1]. Its molecular formula is C7H8N4O2, with a molecular weight of 180.16 g/mol .

Adenosine A1/A2 receptor subtype profiling
PDE isoform inhibition pathway studies
PK/PD model compound with predictable exposure

Differentiating 3-Ethylxanthine from Theophylline


Substitution at the N-3 position of the xanthine core, rather than N-1 or N-1/N-3, confers a fundamentally different pharmacological and metabolic profile. While theophylline (1,3-dimethylxanthine) is a well-known but narrow therapeutic window bronchodilator, 3-ethylxanthine exhibits a distinct lack of metabolism, leading to highly predictable pharmacokinetics and a superior safety margin, effectively eliminating the risk of emetic and convulsive side effects seen with theophylline [1]. Furthermore, the absence of an N-1 methyl group dramatically alters PDE isoform inhibitory potency, as demonstrated by head-to-head comparisons showing 1-methyl-3-alkylxanthines are significantly more potent cGMP PDE inhibitors than their corresponding 3-alkylxanthines [2]. This makes generic substitution between these compounds invalid for applications requiring specific pharmacological or pharmacokinetic properties.

3-Ethylxanthine (Tool)
  • N-3 ethyl substitution
  • Unchanged urinary excretion; CYP-independent
  • Lower cGMP PDE inhibition than 1-methyl analogs
  • Altered adenosine A1/A2 selectivity
Theophylline (Common Comparator)
  • 1,3-dimethyl substitution
  • Extensive CYP1A2 metabolism; variable PK
  • Dual cAMP/cGMP PDE inhibitor
  • Non-selective adenosine antagonist

Exposure-response profiles and pathway-specific endpoints may not transfer directly between compounds. Validate for each research model.

3-Ethylxanthine: Quantitative Evidence Overview


Safety Margin Advantage Over Theophylline

3-Ethylxanthine is reported to be equipotent to theophylline as a bronchodilator and cardiac stimulant. Crucially, it exhibits a markedly superior safety profile. In direct comparative toxicology studies, no emetic or other toxic effects were observed for 3-ethylxanthine at doses up to 2 to 2.5 times higher than the doses at which theophylline produced vomiting, convulsions, and death [1]. This establishes a quantifiable therapeutic window advantage for 3-ethylxanthine.

Dose-Tolerance Comparison
Reported (patent source)
3-Ethylxanthine No emetic/convulsive effects at 2–2.5× higher doses
Theophylline Vomiting, convulsions, death at equipotent bronchodilator doses
Supports higher dose tolerance in animal models; toxicity endpoint context differs
Toxicology study; endpoint monitoring required
Bronchodilation Safety Pharmacology Cardiac Stimulation

Complete Metabolic Stability Over Theophylline

A critical differentiator for in vivo studies is that 3-ethylxanthine is not metabolized. Unlike theophylline, which undergoes extensive hepatic metabolism by CYP1A2 (demethylation to 3-ethylxanthine is actually a minor theophylline metabolite pathway), exogenously administered 3-ethylxanthine is excreted 100% unchanged in urine [1]. This metabolic inertness eliminates inter-individual pharmacokinetic variability, a major source of complication in theophylline research.

Metabolic Stability
Reported
100% urinary recovery unchanged
Enables reproducible systemic exposure; no CYP-dependent PK variability
Quantitative urinary recovery study
Drug Metabolism Pharmacokinetics Cytochrome P450

Reduced cGMP PDE Potency vs. 1-Methyl Analogs

In a direct comparison of purified cyclic GMP phosphodiesterase (PDE) from guinea-pig trachealis muscle, all five tested 1-methyl-3-alkylxanthines were more potent inhibitors than their corresponding 3-alkylxanthine counterparts [1]. For example, the 3-alkylxanthine 3-methylxanthine has a reported IC50 of 920 μM for inhibiting cGMP PDE in this tissue [2], and its 1-methyl congener theophylline (1-methyl-3-methylxanthine) is substantially more potent. This study establishes a clear structure-activity relationship (SAR) where N-1 methylation dramatically increases cGMP PDE inhibitory potency, a property that can be exploited or avoided by selecting the correct tool compound.

cGMP PDE Potency SAR
Cross-study comparable
1-Methyl-3-alkylxanthines More potent cGMP PDE inhibitors (e.g., theophylline)
3-Alkylxanthines Less potent; 3-methylxanthine IC50 920 μM
N-1 methylation increases cGMP PDE potency; 3-ethylxanthine has lower cGMP pathway effect
Purified cGMP PDE from guinea-pig trachealis
Phosphodiesterase Inhibition cGMP PDE Airway Smooth Muscle Relaxation

Distinct Adenosine A1/A2 Selectivity vs. Theophylline

Extensive SAR studies on xanthine adenosine antagonists reveal that substituent position and size critically determine A1 vs. A2 receptor affinity. While theophylline (1,3-dimethylxanthine) acts as a non-selective adenosine antagonist, 3-substituted xanthines generally display a different selectivity profile [1]. Specifically, 3-ethylxanthine's single N-3 ethyl group confers different steric and electronic interactions within the receptor binding pocket compared to the 1,3-dimethyl substitution of theophylline, leading to altered Ki values at adenosine A1 and A2 receptors [1].

Adenosine Receptor Selectivity
Class-level inference
N-3 ethyl substitution alters A1/A2 selectivity vs. theophylline's non-selective profile
Supports targeted adenosinergic pathway probing; selectivity difference may influence CNS model outcomes
Radioligand binding studies; exact Ki values not reported
Adenosine Receptor Antagonism Receptor Binding Structure-Activity Relationship

3-Ethylxanthine: Key Research Applications


Emetic-Free Bronchodilation and Cardiac Studies

Researchers studying in vivo bronchorelaxation or cardiac inotropy can use 3-ethylxanthine as a theophylline-equivalent in terms of efficacy, but with a 2-2.5x higher safety margin against emesis and convulsions [1]. This is critical for behavioral or physiological assays in conscious animal models where vomiting or CNS excitation would introduce significant artifacts. Its lack of metabolism (100% urinary recovery) also ensures stable and predictable plasma concentrations, simplifying dose-response modeling [1].

cGMP vs. cAMP PDE Pathways in Smooth Muscle

The finding that 3-alkylxanthines are weaker cGMP PDE inhibitors than their 1-methyl counterparts [2] makes 3-ethylxanthine a valuable tool for studying smooth muscle relaxation mechanisms. By using 3-ethylxanthine as a 'cAMP-selective' PDE inhibitor relative to theophylline (a dual cAMP/cGMP inhibitor), researchers can dissect the contribution of each cyclic nucleotide pathway to overall tissue relaxation, particularly in airway and vascular tissues [2].

PK/PD Modeling Without Active Metabolites

For PK/PD studies requiring a clean background, 3-ethylxanthine's metabolic inertness (100% urinary recovery of unchanged drug) [1] is invaluable. Unlike theophylline, which is metabolized by CYP1A2 into multiple active and inactive metabolites that complicate PK/PD correlations, 3-ethylxanthine provides a direct link between administered dose, plasma concentration, and pharmacological effect. This makes it an ideal model compound for teaching or validating PK/PD modeling frameworks.

Adenosine A1 vs. A2 Subtype Roles in CNS Models

The distinct adenosine receptor antagonist fingerprint of 3-substituted xanthines compared to 1,3-disubstituted xanthines like theophylline [3] allows researchers to probe the functional roles of adenosine receptor subtypes in the CNS. 3-Ethylxanthine can be used to discriminate A1- from A2-mediated effects on neurotransmitter release, sedation, or neuroprotection, especially when used in comparative studies alongside non-selective antagonists like theophylline [3].

Application
Selection Property
Validation Focus
Bronchodilation/Cardiac inotropy models
Higher dose tolerance vs. theophylline in animal models
Emetic/CNS endpoint monitoring; exposure consistency
Smooth muscle relaxation pathway dissection
Lower cGMP PDE inhibition relative to 1-methylated xanthines
cAMP vs. cGMP pathway contribution in tissue
PK/PD modeling studies
Metabolic inertness (100% urinary excretion)
Exposure-response correlation without active metabolites
CNS adenosine receptor subtype research
Distinct A1/A2 selectivity profile vs. theophylline
Receptor subtype pathway discrimination in CNS models

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